molecular formula C16H17N3OS B7572273 2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No. B7572273
M. Wt: 299.4 g/mol
InChI Key: VPUSTFMYFBTREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic compound that has been of great interest to researchers due to its potential applications in various fields. This compound is a member of the indole class of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is not fully understood. However, it has been shown to have activity as a serotonin receptor agonist, specifically at the 5-HT7 receptor. This receptor is involved in the regulation of mood, cognition, and sleep, among other functions. The activation of this receptor by 2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound has anti-proliferative effects on cancer cells, as well as activity as a serotonin receptor agonist. In vivo studies have shown that this compound can reduce anxiety-like behavior in animal models, as well as have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide in lab experiments is its potential for use in drug discovery. This compound has been used as a starting point for the development of new drugs with improved activity and selectivity. However, a limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its activity and selectivity.

Future Directions

There are several future directions for research on 2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide. One direction is to further investigate its potential as a serotonin receptor agonist, specifically at the 5-HT7 receptor. This could lead to the development of new drugs for the treatment of depression and anxiety disorders. Another direction is to investigate its anti-proliferative effects on cancer cells, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand its mechanism of action and optimize its activity and selectivity for use in drug discovery.

Synthesis Methods

The synthesis of 2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has been reported in the literature. One method involves the reaction of 2-(1H-indol-3-yl)acetic acid with 2-methyl-1,3-thiazol-4-carboxaldehyde in the presence of N-methylmorpholine and acetic anhydride. The resulting product is then treated with methylamine to yield the final compound.

Scientific Research Applications

2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have activity as a serotonin receptor agonist, which could have implications for the treatment of depression and anxiety disorders. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells, which could lead to the development of new cancer therapies. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved activity and selectivity.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-18-13(10-21-11)9-19(2)16(20)7-12-8-17-15-6-4-3-5-14(12)15/h3-6,8,10,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUSTFMYFBTREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

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